3-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This compound is a key member of a focused SAR library exploring furan regioisomerism (3-yl vs. 2-yl) and benzamide substitution effects on kinase selectivity. The furan-3-yl (β-substituted) attachment generates a distinct dipole moment, H-bond acceptor geometry, and steric contour vs. the more common furan-2-yl series. Paired with CAS 2034341-51-8 as a matched molecular pair, it isolates the contribution of furan attachment position to CLK, DYRK, CDK, and FLT3 target engagement. The 3-fluoro-4-methoxy substitution modulates amide NH acidity, conformational preference, and metabolic stability. Ideal for broad kinase selectivity panels (e.g., DiscoverX scanMAX) to generate selectivity fingerprints guiding lead optimization.

Molecular Formula C18H15FN2O3
Molecular Weight 326.327
CAS No. 2034498-34-3
Cat. No. B2712657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide
CAS2034498-34-3
Molecular FormulaC18H15FN2O3
Molecular Weight326.327
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3)F
InChIInChI=1S/C18H15FN2O3/c1-23-17-3-2-13(7-16(17)19)18(22)21-9-12-6-15(10-20-8-12)14-4-5-24-11-14/h2-8,10-11H,9H2,1H3,(H,21,22)
InChIKeyKBQKJOBBORXLLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide (CAS 2034498-34-3): Structural Identity, Compound Class, and Procurement Context


3-Fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide (CAS 2034498-34-3, molecular formula C₁₈H₁₅FN₂O₃, MW 326.33 g/mol) is a synthetic small-molecule benzamide derivative characterized by a 5-(furan-3-yl)pyridin-3-yl moiety linked via a methylene bridge to a 3-fluoro-4-methoxybenzamide fragment. This compound belongs to the N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide class, a scaffold family that has emerged in medicinal chemistry for kinase inhibitor development [1]. The furan-3-yl attachment at the β-position of the furan ring distinguishes it from the more common furan-2-yl (α-substituted) regioisomeric series, conferring a distinct electronic and steric profile. Heterocyclic scaffolds combining pyridine and furan moieties are recognized as privileged structures for targeting ATP-binding pockets of protein kinases, including CLKs, DYRKs, and FLT3, as evidenced by the furo[3,2-b]pyridine patent family and associated medicinal chemistry campaigns [2]. The 3-fluoro-4-methoxy substitution pattern on the benzamide ring further modulates hydrogen-bonding capacity, lipophilicity, and metabolic stability relative to unsubstituted or mono-substituted benzamide analogs.

Why 3-Fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide Cannot Be Replaced by Casual In-Class Analogs in Procurement Decisions


Generic substitution within the N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide class is precluded by two structural features that produce non-interchangeable pharmacological profiles. First, the furan-3-yl (β-substituted) attachment position generates a different dipole moment orientation, hydrogen-bond acceptor geometry, and steric contour compared to furan-2-yl (α-substituted) analogs such as CAS 2034341-51-8 [1]. Literature on furan-substituted bioactive molecules demonstrates that the furan-2-yl versus furan-3-yl regioisomerism can alter target binding affinity, selectivity, and even the mechanism of action—as shown for nucleoside analogs where N⁶-[(furan-2-yl)methyl]- and N⁶-[(furan-3-yl)methyl]- derivatives exhibited differential cytotoxic potency and selectivity profiles across human carcinoma cell lines [2]. Second, the 3-fluoro-4-methoxy substitution on the benzamide ring introduces a specific electronic environment that affects the amide NH acidity, conformational preference, and potential for halogen-bonding interactions with target proteins. These features are not replicated by other substitution patterns (e.g., 2-methoxy, 3-cyano, 4-trifluoromethoxy) found in closely related analogs. Substituting any of these structural elements without quantitative comparative data on the relevant target or pathway risks invalidating SAR conclusions and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 3-Fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide (CAS 2034498-34-3) Relative to Analogs


Furan-3-yl versus Furan-2-yl Regioisomeric Differentiation: Structural and Predicted Physicochemical Comparison with CAS 2034341-51-8

The target compound (CAS 2034498-34-3) bears a furan-3-yl group attached to the pyridine 5-position, whereas its closest commercially available analog, 3-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzamide (CAS 2034341-51-8), bears a furan-2-yl group at the same position . Although both are positional isomers sharing the identical molecular formula (C₁₈H₁₅FN₂O₃) and molecular weight (326.33 g/mol), the furan-3-yl isomer presents the furan oxygen at a meta-like orientation relative to the pyridine-furan bond, whereas the furan-2-yl isomer presents the oxygen at an ortho-like orientation. This alters the directionality of the furan oxygen lone pair, the molecular electrostatic potential surface, and the preferred torsion angle between the two heterocyclic rings. In the context of kinase ATP-binding site recognition, where heterocyclic edge-on interactions with the hinge region are critical, this geometric difference can translate into altered binding poses and selectivity profiles, as demonstrated for furo[3,2-b]pyridine-based CLK inhibitors where specific heterocycle orientation was essential for kinase selectivity [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Class-Level Kinase Inhibitory Activity: Furan-Pyridine Benzamide Scaffold Potency Benchmarked Against CDK8

Although direct kinase profiling data for CAS 2034498-34-3 have not been publicly disclosed, class-level evidence establishes that the furan-3-yl-pyridine benzamide scaffold can achieve nanomolar kinase inhibition. In a 2024 study, a structurally related 3-(3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide (compound 12) demonstrated potent CDK8 inhibitory activity with an IC₅₀ of 39.2 ± 6.3 nM, alongside anti-AML cell proliferation effects (molm-13 GC₅₀ = 0.02 ± 0.01 μM, MV4-11 GC₅₀ = 0.03 ± 0.01 μM) and in vivo oral bioavailability of 38.8% [1]. The furan-3-yl-pyridine region of this compound is a key pharmacophoric element shared with the target compound, where the furan-3-yl group engages in specific π-stacking and hydrogen-bonding interactions within the kinase active site. The broader furopyridine and furan-pyridine benzamide patent literature further confirms that this scaffold class is productive for generating potent, cell-active kinase inhibitors with therapeutic potential in oncology and neurodegenerative diseases [2].

Kinase Inhibition Oncology CDK8 Acute Myeloid Leukemia

3-Fluoro-4-Methoxy Benzamide Substitution: Differentiation from Non-Fluorinated and Alternative Substitution Analogs

The 3-fluoro-4-methoxy substitution pattern on the benzamide ring of CAS 2034498-34-3 distinguishes it from several commercially available analogs bearing alternative benzamide substituents: 2-methyl (CAS not listed), 3-cyano (CAS not listed), 4-trifluoromethoxy (CAS not listed), and unsubstituted benzamide variants [1]. The 3-fluoro substituent serves multiple roles: (i) it acts as a metabolic blocking group at a position susceptible to CYP450-mediated oxidation; (ii) the C-F bond provides a weak hydrogen-bond acceptor (halogen bond donor) that can engage protein backbone NH or side-chain residues; (iii) the electron-withdrawing effect of fluorine modulates the acidity of the adjacent amide NH, influencing its hydrogen-bond donor strength. The 4-methoxy group contributes electron density that partially offsets the fluorine electron withdrawal, creating a dipole that may be important for target binding. In contrast, the 3-cyano analog introduces a strong electron-withdrawing linear substituent with different steric requirements, and the 4-trifluoromethoxy analog increases lipophilicity (predicted ΔlogP ≈ +1.0 to +1.5 versus the 4-methoxy) while altering metabolic pathways [1]. The 3-fluoro-4-methoxy combination thus represents a specific pharmacophore that balances electronic effects, lipophilicity, and metabolic stability in a manner not replicated by other members of the analog series.

Metabolic Stability Halogen Bonding Medicinal Chemistry Drug Design

Synthetic Tractability and Intermediate Availability: Enabling Efficient SAR Exploration

The synthesis of CAS 2034498-34-3 proceeds via amide coupling between 3-fluoro-4-methoxybenzoic acid (or its activated derivative) and (5-(furan-3-yl)pyridin-3-yl)methanamine. The amine intermediate (CAS 1346687-22-6) is commercially available from multiple suppliers at ≥98% purity , and the corresponding alcohol precursor (CAS 1346687-20-4) is also catalogued [1]. This convergent synthetic strategy—common to the N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide class—enables efficient parallel synthesis of analog libraries for SAR studies. In contrast, analogs with the furan attached at the pyridine 6-position (e.g., N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamides) require a different amine intermediate with distinct synthetic accessibility. The availability of the (5-(furan-3-yl)pyridin-3-yl)methanamine building block as a characterized, commercially sourced intermediate reduces the synthetic burden for procurement and enables rapid analog generation through diversification of the carboxylic acid coupling partner.

Organic Synthesis Building Blocks Medicinal Chemistry SAR

Recommended Application Scenarios for 3-Fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: SAR Exploration of Furan Regioisomerism and Benzamide Substitution

This compound is optimally deployed as a key member of a focused SAR library exploring the impact of furan regioisomerism (3-yl vs. 2-yl) and benzamide substitution on kinase selectivity and potency. The class-level evidence from furo[3,2-b]pyridine-based CLK inhibitors [1] and furan-3-yl-pyridine CDK8 inhibitors (IC₅₀ = 39.2 nM) [2] establishes that this scaffold can achieve nanomolar target engagement. Researchers should pair this compound with its furan-2-yl analog (CAS 2034341-51-8) as a matched molecular pair to isolate the contribution of furan attachment position to kinase binding and selectivity. The 3-fluoro-4-methoxy substitution provides a balanced lipophilicity-electronic profile suitable for profiling against a panel of therapeutically relevant kinases including CLKs, DYRKs, CDKs, and FLT3.

Chemical Probe Development: Metabolic Stability Optimization via 3-Fluoro-4-Methoxy Pharmacophore

The 3-fluoro substituent at the benzamide 3-position serves as a metabolic blocking group, potentially reducing CYP450-mediated oxidative metabolism relative to unsubstituted or 3-H analogs. This compound is suitable as a starting point for chemical probe development where balanced potency and metabolic stability are required. The class-level evidence that compound 12 (a structurally related furan-3-yl-pyridine benzamide) achieved 38.8% oral bioavailability in vivo [1] supports the drug-likeness potential of this scaffold class. Medicinal chemistry teams should evaluate the target compound in microsomal stability assays (human and rodent liver microsomes) and compare metabolic soft spots with the des-fluoro and alternative substitution analogs to validate the metabolic shielding hypothesis.

Kinase Selectivity Profiling: Exploiting Furan-3-yl Geometry for Hinge-Region Discrimination

The furan-3-yl attachment position alters the orientation of the furan oxygen lone pair relative to the kinase hinge region compared to the furan-2-yl analog. This geometric feature is structurally analogous to the selectivity-determining interactions observed in furo[3,2-b]pyridine-based inhibitors, where specific heterocycle orientation governed CLK versus DYRK selectivity [1]. This compound should be prioritized for broad kinase selectivity panels (e.g., DiscoverX scanMAX or equivalent) in head-to-head comparison with the furan-2-yl analog to quantify the selectivity impact of furan regioisomerism. The resulting selectivity fingerprints can guide the selection of the appropriate regioisomer for specific kinase targets.

Parallel Library Synthesis: Efficient Analog Generation via Commercial Amine Intermediate

The commercial availability of (5-(furan-3-yl)pyridin-3-yl)methanamine (CAS 1346687-22-6, ≥98% purity) [1] enables efficient parallel amide coupling with diverse carboxylic acids to generate focused libraries. This convergent approach accelerates SAR exploration compared to scaffolds requiring multi-step synthesis of the amine component. Procurement of CAS 2034498-34-3 as a reference standard alongside the amine intermediate allows laboratories to establish baseline analytical and biological data before expanding into novel analogs. This workflow is particularly suited to academic medicinal chemistry groups and early-stage drug discovery programs with limited synthetic chemistry resources.

Quote Request

Request a Quote for 3-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.